molecular formula C6H8N2OS B15249571 4-Methyl-6-(methylthio)pyridazin-3(2H)-one

4-Methyl-6-(methylthio)pyridazin-3(2H)-one

Cat. No.: B15249571
M. Wt: 156.21 g/mol
InChI Key: SACOWDOVCFJSAP-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylthio)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methylthio group at the 6-position and a methyl group at the 4-position of the pyridazinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylthio)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methylthio)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazinone ring can be reduced to the corresponding dihydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridazines

    Substitution: Amino or thiol-substituted pyridazinones

Scientific Research Applications

4-Methyl-6-(methylthio)pyridazin-3(2H)-one has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylthio)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(methylthio)pyrimidin-2(1H)-one
  • 4-Methyl-6-(methylthio)pyridazin-3(2H)-thione
  • 4-Methyl-6-(methylthio)pyridazin-3(2H)-amine

Uniqueness

4-Methyl-6-(methylthio)pyridazin-3(2H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

5-methyl-3-methylsulfanyl-1H-pyridazin-6-one

InChI

InChI=1S/C6H8N2OS/c1-4-3-5(10-2)7-8-6(4)9/h3H,1-2H3,(H,8,9)

InChI Key

SACOWDOVCFJSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NNC1=O)SC

Origin of Product

United States

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